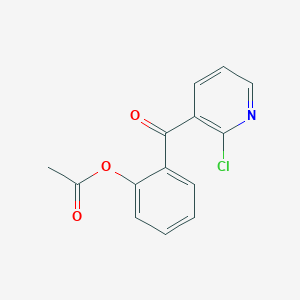

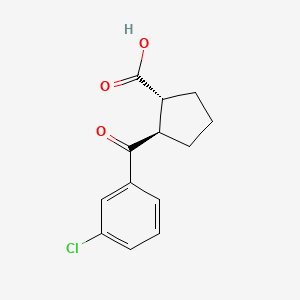

3-(2-Acetoxybenzoyl)-2-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Acetoxybenzoyl)-2-chloropyridine, also known as 2-ACP, is a chemical compound that has been widely studied due to its potential applications in different scientific fields. It is a substituted pyridine derivative that is used as a starting material in the synthesis of a variety of heterocyclic compounds. It can also be used as a catalyst for organic reactions.

Applications De Recherche Scientifique

Synthesis and Fluorescence Probing

One application of derivatives related to 3-(2-Acetoxybenzoyl)-2-chloropyridine is in the synthesis of novel fluorescent probes. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds have been shown to be efficient fluorescent probes for mercury ions, both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).

Antimicrobial Studies

Another area of application is in the development of antimicrobial agents. Derivatives of 2-chloropyridine have been synthesized and evaluated for their antibacterial and antifungal activities. For example, new pyridine derivatives have shown variable and modest activity against investigated bacterial and fungal strains, indicating potential as antimicrobial agents (Patel & Agravat, 2007).

Photocatalysis

Compounds related to 3-(2-Acetoxybenzoyl)-2-chloropyridine have been studied for their photocatalytic properties. For instance, titanium-dioxide-mediated photocatalyzed reactions of selected organic systems, including 2-amino-5-chloropyridine, have been investigated. The photolysis of these compounds leads to the formation of various products, demonstrating their potential in photocatalytic applications (Qamar, Muneer, & Bahnemann, 2005).

Synthesis of Complexes with Anti-Cancer Activity

Additionally, 3-(2-Acetoxybenzoyl)-2-chloropyridine derivatives have been utilized in the synthesis of complexes with potential anti-cancer activity. Novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives have been synthesized and evaluated for their cytotoxicities against a variety of cell lines. These studies highlight the potential therapeutic applications of these compounds (Qiao et al., 2021).

Supramolecular Architectures

The formation of supramolecular architectures through hydrogen bonding is another significant application. Novel pyridine-based hydrazone derivatives, related to 3-(2-Acetoxybenzoyl)-2-chloropyridine, have been synthesized and their structures analyzed to understand the non-covalent interactions responsible for structural stabilization. These studies provide insights into materials architecture and the design of functional materials (Khalid et al., 2021).

Safety And Hazards

Orientations Futures

Diosgenin and its derivatives have shown potential in the treatment of various conditions, including neurological diseases . This suggests that “3-(2-Acetoxybenzoyl)-2-chloropyridine” and similar compounds could have potential applications in the future, although specific future directions are not provided in the searched resources.

Propriétés

IUPAC Name |

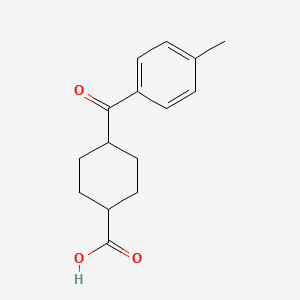

[2-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-7-3-2-5-10(12)13(18)11-6-4-8-16-14(11)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQVGUSREDHOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642176 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxybenzoyl)-2-chloropyridine | |

CAS RN |

898786-35-1 |

Source

|

| Record name | 2-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)